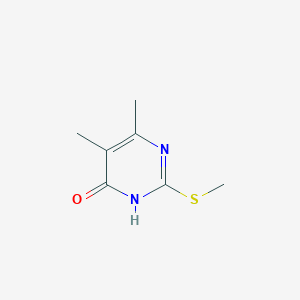
2-Acetamido-5-chlorobenzenesulfonic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is a chemical compound with the molecular formula C13H13ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a chlorobenzene ring, and a sulfonic acid group, all coordinated with pyridine.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its biochemical pathways could be related to carbon–carbon bond formation.
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its effects could be related to carbon–carbon bond formation.
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its action could be influenced by the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-chlorobenzenesulfonic acid;pyridine typically involves the following steps:
Nitration: Chlorobenzene is nitrated to form 2-nitrochlorobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-amino-5-chlorobenzene.
Acetylation: The amino group is acetylated to form 2-acetamido-5-chlorobenzene.
Sulfonation: The acetylated compound is then sulfonated to produce 2-acetamido-5-chlorobenzenesulfonic acid.
Coordination with Pyridine: Finally, the sulfonic acid is coordinated with pyridine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation and acetic anhydride for acetylation.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-chlorobenzenesulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-5-chlorobenzenesulfonic acid;pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-5-bromobenzenesulfonic acid;pyridine
- 2-Acetamido-5-iodobenzenesulfonic acid;pyridine
- 2-Acetamido-5-fluorobenzenesulfonic acid;pyridine
Uniqueness
2-Acetamido-5-chlorobenzenesulfonic acid;pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
54981-42-9 |
|---|---|
Molecular Formula |
C13H13ClN2O4S |
Molecular Weight |
328.77 g/mol |
IUPAC Name |
2-acetamido-5-chlorobenzenesulfonate;pyridin-1-ium |
InChI |
InChI=1S/C8H8ClNO4S.C5H5N/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14;1-2-4-6-5-3-1/h2-4H,1H3,(H,10,11)(H,12,13,14);1-5H |
InChI Key |
OVBKLXMGBCSCDF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)



![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)
![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)
![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)

![[1-(4-Biphenylyl)ethyl]amine hydrochloride](/img/structure/B3144340.png)


